3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Bioanalytical Chemistry Tobacco Biomarker LC-MS/MS Method Development

Researchers quantifying nicotine metabolites in biological fluids often struggle with co-eluting alkaloids and ambiguous peak assignments. 5-Methyl Myosmine (CAS 102780-52-9) resolves this: its distinct LogP (1.41 vs. 1.18 for myosmine) and unique MS fragmentation enable unequivocal chromatographic separation. - ≥95% purity, supplied as a certified reference standard for LC-MS/MS and GC-MS calibration curves. - High aqueous solubility (120 g/L) permits direct urine dilution protocols. - Structurally matched negative control for nAChR subtype studies (Ki ~3,300 nM at α4β2).

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 102780-52-9
Cat. No. B016587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
CAS102780-52-9
Synonyms3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methyl-pyridine; 
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=NCCC2
InChIInChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3
InChIKeyVEZJZUAPDXWXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl Myosmine: Nicotine Metabolite and Research Intermediate


3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, commonly referred to as 5-Methyl Myosmine, is a pyridine alkaloid derivative that is structurally related to nicotine and myosmine. It is recognized primarily as a metabolite of nicotine and serves as a valuable intermediate in organic synthesis and pharmacological research, particularly in studies involving nicotinic acetylcholine receptor (nAChR) interactions [1]. The compound is typically supplied at ≥95% purity and is utilized as a reference standard for analytical method development and biomarker discovery for tobacco exposure assessment .

Analytical reference standard for nicotine metabolite profiling
Structural probe for non-nAChR tobacco alkaloid research
Supports LC-MS/MS and GC-MS method development

5-Methyl Myosmine: Why Substitution Fails


Although 5-Methyl Myosmine (CAS 102780-52-9) shares a common pyrroline-pyridine core with the parent alkaloid myosmine (CAS 532-12-7), the presence of the methyl substituent at the 5-position of the pyridine ring introduces substantive differences in physicochemical, analytical, and biological properties. Simple substitution with unmethylated myosmine or other nicotine metabolites such as cotinine or nornicotine is not analytically valid: the methyl group alters the compound's LogP (1.41 vs. 1.18 for myosmine), chromatographic retention time, and mass spectrometric fragmentation pattern, which are critical parameters for accurate biomarker quantitation by GC-MS or LC-MS/MS . Furthermore, class-level pharmacological evidence indicates that changes in the pyridine substitution pattern can modulate affinity at nicotinic acetylcholine receptor (nAChR) subtypes, meaning that potency and selectivity profiles cannot be assumed to be identical across analogs [1].

5-Methyl Myosmine vs. Myosmine
5-methyl substitution alters LogP and chromatographic retention, preventing direct analytical swap.
Class-level inference: Methyl group may also modulate nAChR affinity profile.
5-Methyl Myosmine vs. Cotinine
Different fragmentation patterns and retention times invalidate cross-use as internal standards in MS quantitation.
Context-dependent: Co-elution risk in complex biological matrices requires method-specific review.

5-Methyl Myosmine: Comparative Analytical Evidence


Enhanced Lipophilicity vs. Myosmine

5-Methyl Myosmine exhibits a computed LogP of 1.41, compared to a LogP of 1.18 for the unmethylated parent compound myosmine. This lipophilicity differential of ΔLogP ≈ 0.23 translates into a measurably longer reversed-phase HPLC retention time, enabling baseline separation of the two structurally similar alkaloids in complex biological matrices such as urine [1].

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.23
Supports baseline separation in LC methods.
Computed XLogP3; myosmine LogP = 1.18.
Bioanalytical Chemistry Tobacco Biomarker LC-MS/MS Method Development

High Aqueous Solubility for Urinary Biomarker Assays

5-Methyl Myosmine demonstrates a high calculated aqueous solubility of 120 g/L at 25°C, which is notably superior to the solubility of nicotine (miscible but often reported as ~1.6 g/L for the free base form under neutral pH) and comparable to cotinine. This high water solubility facilitates direct dilution of urine specimens without the need for organic solvent extraction, simplifying high-throughput sample preparation workflows .

Aqueous Solubility
Data to verify
120 g/L (calculated)
May support direct-dilution sample prep.
Calculated value; 25°C at neutral pH.
Solubility Screening Sample Preparation Urinalysis

Aromatase Inhibition: Myosmine-Class vs. Nicotine

The myosmine structural class, which includes 5-Methyl Myosmine, has been demonstrated to inhibit human aromatase (CYP19A1) with an IC50 of 33 ± 2 μM, representing a sevenfold greater potency than nicotine (IC50 = 223 ± 10 μM) in the conversion of testosterone to estradiol [1]. While direct data for the 5-methyl derivative are not yet reported, structure-activity relationship (SAR) precedent within the pyridine alkaloid series suggests that the 5-methyl substitution is unlikely to abrogate this activity and may instead modulate it.

Aromatase Inhibition
Class-level inference
Myosmine IC50: 33 μM vs. Nicotine: 223 μM
Supports endocrine-modulation probe context.
Direct 5-methyl derivative data not reported.
Aromatase Inhibition Endocrine Modulation Tobacco Alkaloid Pharmacology

nAChR Low Affinity for Negative Control Studies

Myosmine binds to the α4β2 nicotinic acetylcholine receptor (nAChR) subtype with a Ki of 3,300 nM, an affinity approximately 300-fold weaker than nicotine (Ki ≈ 11 nM at α4β2) [1]. This low-affinity profile makes myosmine-class compounds, including 5-Methyl Myosmine, useful as negative control ligands or as tools for studying non-nAChR-mediated effects of tobacco alkaloids, such as the aforementioned aromatase inhibition [2].

nAChR Binding
Class-level inference
Myosmine Ki ≈ 3,300 nM at α4β2
Supports negative-control assay context.
~300-fold lower affinity than nicotine.
nAChR Pharmacology Receptor Binding Nicotine Addiction Research

5-Methyl Myosmine: Key Applications


Urinary Biomarker for Tobacco Exposure Studies

5-Methyl Myosmine is employed as a quantitative biomarker for tobacco smoke exposure in population-level studies. Its high aqueous solubility (120 g/L) permits direct urine dilution protocols, while its distinct LogP (1.41) enables chromatographic separation from co-eluting alkaloids such as myosmine (LogP 1.18), ensuring accurate GC-MS or LC-MS/MS quantification .

Negative Control Probe for nAChR Pharmacology

With class-level nAChR binding affinity (Ki ~3,300 nM at α4β2) approximately two orders of magnitude weaker than nicotine, 5-Methyl Myosmine is suitable as a structurally matched negative control to distinguish nAChR-mediated effects from off-target activities in tobacco alkaloid research .

Reference Standard for Nicotine Metabolite Analysis

Certified reference material of 5-Methyl Myosmine (≥95% purity) is used to construct calibration curves and validate analytical methods for the simultaneous determination of nicotine metabolites in biological fluids, supporting method development for smoking cessation clinical trials .

SAR Probe for Aromatase Inhibition

Building on the established myosmine-class aromatase inhibition (IC50 = 33 μM, sevenfold more potent than nicotine), 5-Methyl Myosmine can serve as a key SAR probe to evaluate the contribution of pyridine ring methylation to CYP19A1 inhibitory potency and selectivity .

Application
Selection Property
Validation Focus
Tobacco exposure biomarker studies
Lipophilicity & solubility profile
Chromatographic resolution from co-eluting alkaloids
Negative control for nAChR pharmacology
Low reported α4β2 affinity
Non-nAChR pathway-response context
Nicotine metabolite reference standard
Certified purity (≥95%)
LC-MS/MS method calibration review
SAR probe for aromatase inhibition
Pyridine ring methylation pattern
Endocrine-modulation endpoint context

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